4-Methyl-5-nitro-2-phenoxy-pyridine
Description
4-Methyl-5-nitro-2-phenoxy-pyridine (C₁₂H₁₀N₂O₃, molecular weight: 238.22 g/mol) is a nitro-substituted pyridine derivative characterized by a phenoxy group at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position of the pyridine ring. Its crystal structure (determined via single-crystal X-ray diffraction) reveals a twisted conformation, with a dihedral angle of 61.16° between the pyridine and phenoxy rings . The nitro group is coplanar with the pyridine ring (O–N–C–C torsion angle = −178.1°), facilitating resonance stabilization and influencing intermolecular interactions such as π–π stacking (centroid distance: 3.8259 Å) and C–H⋯O hydrogen bonding in the crystal lattice .
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
4-methyl-5-nitro-2-phenoxypyridine |
InChI |
InChI=1S/C12H10N2O3/c1-9-7-12(13-8-11(9)14(15)16)17-10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
GDZKPKHPSKSWEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Conformational Differences
Table 1: Structural Comparison
- Key Observations: The dihedral angle in this compound (61.16°) is consistent with related nitro-pyridines, where steric hindrance between substituents induces non-planarity . The coplanar nitro group enhances resonance stabilization and electronic delocalization, a feature shared with other nitro-aromatics like 5-nitro-2-phenoxy-pyridine .
Physicochemical Properties
Table 2: Physicochemical Comparison
- Key Observations: Nitro-substituted pyridines (e.g., compounds) exhibit higher melting points (268–287°C) compared to amino-substituted analogs (e.g., 5-amino-2-pyridinecarboxylic acid), likely due to stronger dipole-dipole interactions and hydrogen bonding involving the nitro group . The absence of a chloro or bulky substituent in this compound may result in a lower melting point than derivatives, though experimental data is needed for confirmation.
Electronic and Reactivity Profiles
- Nitro Group Effects: The electron-withdrawing nitro group deactivates the pyridine ring, directing electrophilic substitution to the 3-position (meta to nitro). This contrasts with amino-substituted analogs (e.g., 5-amino-2-pyridinecarboxylic acid), where electron-donating groups activate the ring for ortho/para substitution . The coplanar nitro group enhances conjugation, reducing the energy gap between HOMO and LUMO, which may influence redox behavior and photochemical reactivity .
- This contrasts with thiazolyl-pyridine derivatives (e.g., ), where heterocyclic rings alter electronic distribution and packing efficiency.
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